

An In-depth Technical Guide to Direct Yellow 44: Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Yellow 44, also known by its Colour Index name C.I. 29000, is a synthetic azo dye belonging to the double azo class.[1] It is widely utilized in various industries, particularly for dyeing textiles such as cotton, viscose, silk, and polyamide, as well as for coloring paper, leather, and ink.[1][2][3] Its popularity stems from its vibrant yellow hue, good lightfastness, and stability.[4][5] This technical guide provides a comprehensive overview of the chemical properties, structure, and a plausible synthesis methodology for **Direct Yellow 44**, aimed at professionals in research and development.

Chemical Properties and Identification

A summary of the key chemical identifiers and properties of **Direct Yellow 44** is presented in the tables below.

Table 1: Chemical Identifiers of Direct Yellow 44



Identifier	Value	Reference
CAS Number	8005-52-5	[1][2][4][6]
C.I. Number	29000	[2][4]
Molecular Formula	C27H20N6Na2O8S	[1][2][4][6]
Molecular Weight	634.53 g/mol	[1][2][4][6]
IUPAC Name	disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate	[7][8]
Synonyms	Direct Fast Yellow GC, Sirius Yellow GC, Direct Yellow L4G, Solophenyl Yellow 5GL	[2][4][6][9]
EC Number	232-339-7	[10]

Table 2: Physicochemical Properties of **Direct Yellow 44**



Property	Value	Reference
Appearance	Orange to brown powder	[1][4][11]
Solubility	Soluble in water (60 g/L at 90 °C), slightly soluble in alcohol. [1][2][12] Insoluble content is approximately 0.15%.[2][12]	[1][2][12]
Behavior in Acid/Base	In strong sulfuric acid, it appears red and turns shallow purple upon dilution.[1] Adding strong hydrochloric acid to the dye solution results in a redsauce colored precipitate.[1] Addition of a thick sodium hydroxide solution leads to a brown-light orange color with precipitation.[1]	[1]
Light Fastness	5 (on a scale of 1 to 8)	[2][12]
Washing Fastness	4 (on a scale of 1 to 5)	[2][12]
Perspiration Fastness	5 (on a scale of 1 to 5)	[2]
Soap Fading	3 (on a scale of 1 to 5)	[2]
Effect of Metal Ions	In a dye bath, copper ions cause a slight darkening and reddening of the color.[1] Iron ions also lead to a slight darkening and reddening.[1]	[1]

Chemical Structure

Direct Yellow 44 is a complex double azo dye. Its structure features two azo groups (-N=N-) that act as chromophores, responsible for its yellow color. The molecule also contains sulfonic acid and carboxylic acid groups, which impart water solubility and enable its classification as a direct dye, allowing it to adhere to cellulosic fibers without a mordant.



Caption: Chemical structure of **Direct Yellow 44**.

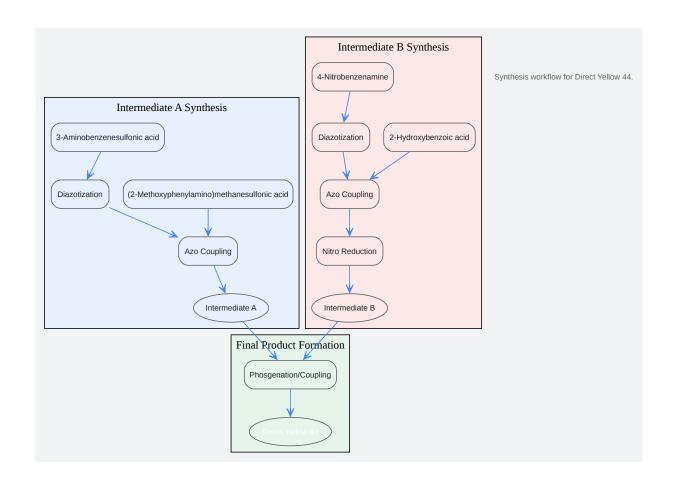
Synthesis Pathway

The manufacturing of **Direct Yellow 44** is a multi-step process involving the synthesis of two key intermediates, which are then combined. The overall process can be broken down into the following stages:

- Preparation of Intermediate A: This involves the diazotization of 3-aminobenzenesulfonic acid and its subsequent coupling with (2-methoxyphenylamino)methanesulfonic acid.[1][13]
- Preparation of Intermediate B: This is achieved through the diazotization of 4nitrobenzenamine, coupling with 2-hydroxybenzoic acid, followed by the reduction of the nitro group to an amino group.[1][13]
- Final Assembly: The two intermediates, A and B, are then coupled together, likely through a phosgenation reaction, to form the final **Direct Yellow 44** molecule.[1][13]

The logical workflow for the synthesis is depicted in the following diagram:





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Caption: Synthesis workflow for Direct Yellow 44.

Experimental Protocols



While a detailed, validated experimental protocol for the synthesis of **Direct Yellow 44** is not publicly available, a plausible methodology can be constructed based on general procedures for the key reaction types involved.

Disclaimer: The following protocols are representative and have not been experimentally validated. They are intended for informational purposes for trained chemists. All procedures should be performed with appropriate safety precautions in a fume hood.

Protocol 1: Plausible Synthesis of Intermediate A

- Diazotization of 3-Aminobenzenesulfonic Acid:
 - Suspend one molar equivalent of 3-aminobenzenesulfonic acid in a minimal amount of water.
 - Add a slight molar excess of sodium nitrite as an aqueous solution.
 - Cool the mixture to 0-5°C in an ice bath with vigorous stirring.
 - Slowly add this mixture to a pre-cooled solution of hydrochloric acid, maintaining the temperature below 5°C to form the diazonium salt.
- Azo Coupling:
 - In a separate vessel, dissolve one molar equivalent of (2methoxyphenylamino)methanesulfonic acid in an aqueous alkaline solution (e.g., sodium carbonate).
 - Cool this solution to 5-10°C.
 - Slowly add the cold diazonium salt solution to the solution of the coupling component with continuous stirring.
 - Maintain a slightly alkaline pH to facilitate the coupling reaction.
 - The formation of Intermediate A will be indicated by a color change. Isolate the product by filtration and wash with a brine solution to aid precipitation ("salting out").



Protocol 2: Plausible Synthesis of Intermediate B

- Diazotization of 4-Nitrobenzenamine:
 - Follow a similar diazotization procedure as for Intermediate A, using 4-nitrobenzenamine as the starting amine.
- Azo Coupling:
 - Dissolve one molar equivalent of 2-hydroxybenzoic acid in an aqueous alkaline solution (e.g., sodium hydroxide).
 - Cool the solution and slowly add the diazonium salt of 4-nitrobenzenamine with stirring.
 - Isolate the resulting nitro-containing azo compound by filtration.
- Nitro Group Reduction:
 - Suspend the isolated nitro-azo compound in a suitable solvent (e.g., ethanol/water mixture).
 - Add a reducing agent. A common method for selective nitro group reduction in the presence of an azo linkage is using sodium sulfide or sodium hydrosulfide.
 - Heat the reaction mixture gently to facilitate the reduction. The progress can be monitored by a color change.
 - Upon completion, cool the mixture and isolate Intermediate B by filtration.

Protocol 3: Plausible Final Coupling to form Direct Yellow 44

- Phosgenation/Urea Linkage Formation:
 - The final step involves linking Intermediate A and Intermediate B. This is likely achieved by reacting the amino group of Intermediate B with the amino group of a derivative of Intermediate A using phosgene or a phosgene equivalent (like triphosgene) to form a urea linkage (-NH-CO-NH-).



- This reaction is typically carried out in an inert solvent at low to moderate temperatures.
- The reaction is highly hazardous due to the toxicity of phosgene and requires specialized equipment and safety protocols.
- The final product, **Direct Yellow 44**, would be isolated by precipitation, filtration, and drying.

Analytical Characterization

A comprehensive analysis of **Direct Yellow 44** would involve a combination of spectroscopic and chromatographic techniques to confirm its structure and purity.

- High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a
 photodiode array (PDA) detector would be suitable for assessing the purity of **Direct Yellow** 44 and quantifying any impurities.
- UV-Visible Spectroscopy: An aqueous solution of Direct Yellow 44 is expected to show a
 maximum absorbance (λmax) in the visible region, characteristic of its yellow color. A
 reported λmax is in the range of 390.0 to 398.0 nm in water.[14]
- Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would show
 characteristic peaks for the functional groups present, such as N-H stretching (amines and
 amides), C=O stretching (carboxylic acid and urea), S=O stretching (sulfonic acid), and N=N
 stretching (azo group).
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would
 provide detailed information about the chemical structure, confirming the connectivity of the
 aromatic rings and the positions of the various substituents.
- Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the dye.

Note: While a Near-Infrared (NIR) spectrum for **Direct Yellow 44** is mentioned to be available in a commercial spectral library, publicly accessible, detailed spectral data (UV-Vis, FT-IR, NMR) for this compound are scarce.



Conclusion

Direct Yellow 44 is a commercially significant azo dye with well-defined chemical and physical properties. Its synthesis is a complex, multi-step process requiring careful control of reaction conditions. While detailed experimental protocols are not readily available in the public domain, an understanding of fundamental organic reactions such as diazotization, azo coupling, and phosgenation allows for the construction of a plausible synthetic route. The analytical characterization of this dye relies on standard spectroscopic and chromatographic techniques. This guide provides a foundational understanding of **Direct Yellow 44** for professionals engaged in chemical research and development.

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